1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone
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Overview
Description
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with acetylating agents in the presence of catalysts . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds.
Scientific Research Applications
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity .
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone can be compared with other tetrahydroquinoline derivatives, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar core structure but includes additional functional groups that may alter its reactivity and applications.
1-(Chloroacetyl)-1,2,3,4-tetrahydro-6-quinolinyl methyl ether:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7,12H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHWMNECPFUGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439548 |
Source
|
Record name | 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113961-88-9 |
Source
|
Record name | 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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